1-(3,5-Dimethoxyphenyl)cyclopropanamine
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Overview
Description
1-(3,5-Dimethoxyphenyl)cyclopropanamine is an organic compound with the molecular formula C11H15NO2. It is characterized by a cyclopropane ring attached to a phenyl group substituted with two methoxy groups at the 3 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxyphenyl)cyclopropanamine typically involves the cyclopropanation of an appropriate phenyl derivative. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to generate the cyclopropane ring . The reaction conditions usually involve the use of an inert atmosphere and a solvent such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative reagents and catalysts may be explored to improve the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxyphenyl)cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclopropylamines with different substituents.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.
Reduction: Formation of various cyclopropylamines.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)cyclopropanamine
- 1-(2,5-Dimethoxyphenyl)cyclopropanamine
- 1-(3,5-Dimethoxyphenyl)ethylamine
Uniqueness
1-(3,5-Dimethoxyphenyl)cyclopropanamine is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-(3,5-dimethoxyphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-13-9-5-8(11(12)3-4-11)6-10(7-9)14-2/h5-7H,3-4,12H2,1-2H3 |
InChI Key |
JKLSQESFRNWDBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2(CC2)N)OC |
Origin of Product |
United States |
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